molecular formula C11H11NOS B13889635 (4-Methyl-1,3-thiazol-2-yl)-phenylmethanol

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol

Cat. No.: B13889635
M. Wt: 205.28 g/mol
InChI Key: NHNYQWVAVQKRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,3-thiazol-2-yl)-phenylmethanol typically involves the reaction of 4-methyl-1,3-thiazole with benzaldehyde under specific conditions. One common method is the condensation reaction, where the thiazole derivative reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)-phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol is unique due to its specific structure, which combines a thiazole ring with a phenylmethanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)-phenylmethanol

InChI

InChI=1S/C11H11NOS/c1-8-7-14-11(12-8)10(13)9-5-3-2-4-6-9/h2-7,10,13H,1H3

InChI Key

NHNYQWVAVQKRPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.